5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine
Übersicht
Beschreibung
5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine is a chemical compound with the molecular formula C7H12N2 and a molecular weight of 124.19 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine is based on its molecular formula, C7H12N2 . Detailed structural analysis such as bond lengths and angles would require more specific studies or computational modeling.Physical And Chemical Properties Analysis
5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine is a solid at room temperature. It has a predicted melting point of 32.98°C, a predicted boiling point of 189.57°C at 760 mmHg, a predicted density of 1.00 g/cm3, and a predicted refractive index of n20D 1.52 .Wissenschaftliche Forschungsanwendungen
Chemical Properties and Reactivity
5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine has been studied for its chemical properties and reactivity. Research indicates that these diazepines are normally brominated at the 6-position and exhibit unique reactions with nucleophiles, leading to various substitution or replacement processes. For example, Gorringe et al. (1969) investigated the bromination reactions of 5,7-dimethyl-2,3-dihydro-1H-[1,4]diazepine and its derivatives, revealing insights into the reactivity of different positions in the diazepine ring (Gorringe et al., 1969).
Synthesis and Structural Studies
The synthesis and structural aspects of 5,7-dimethyl-2,3-dihydro-1H-[1,4]diazepine have been a significant area of research. Lloyd et al. (1974) discussed the common methods for preparing these compounds, such as the condensation of acetylacetone with ethylenediamine, and the wide range of pH stability of dihydrodiazepines (Lloyd et al., 1974).
Spectral Properties and Molecular Configuration
Tarakanov et al. (2016) explored the spectral properties and molecular configuration of 5,7-dimethyl-2,3-dihydro-1H-[1,4]diazepine derivatives, providing new insights into the structural relationships and steric interactions in these compounds. Their research included the use of 2D NMR techniques and DFT calculations to study the effects of substituents on the spectral properties and conformational states of the molecules (Tarakanov et al., 2016).
Crystallographic Analysis
Studies have also been conducted on the crystal structures of diazepine derivatives. For instance, Velusamy et al. (2015) reported on the crystal structures and conformational studies of 5,7-dimethyl-2,3-dihydro-1H-[1,4]diazepine derivatives, providing valuable information on their structural characteristics and potential pharmaceutical applications (Velusamy et al., 2015).
Polymerization Studies
Njus and Sandman (2005) investigated the solid-state polymerization of 5,7-dimethyl-2,3-dihydro-1H-[1,4]diazepine, using NMR spectroscopy to study the process. Their findings suggest a tautomeric form of the monomer is responsible for the solid-state reactivity, leading to the formation of an insoluble, amorphous material (Njus & Sandman, 2005).
Eigenschaften
IUPAC Name |
5,7-dimethyl-2,3-dihydro-1H-1,4-diazepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-6-5-7(2)9-4-3-8-6/h5,8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOXLKBFOCPYAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NCCN1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.